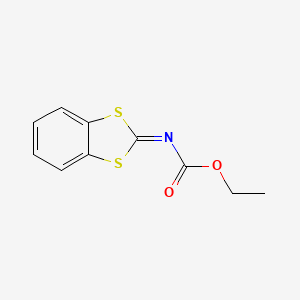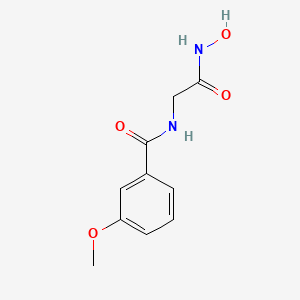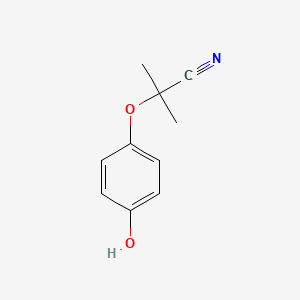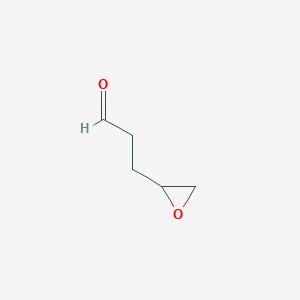
(E)-octadec-2-enedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-octadec-2-enedioic acid is an organic compound that belongs to the class of unsaturated dicarboxylic acids It is characterized by the presence of a double bond between the second and third carbon atoms in its 18-carbon chain, with carboxylic acid groups at both ends
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(E)-octadec-2-enedioic acid can be synthesized through several methods. One common approach involves the oxidative cleavage of unsaturated fatty acids. For example, oleic acid can be subjected to ozonolysis followed by oxidative workup to yield this compound. The reaction conditions typically involve the use of ozone (O₃) and an oxidizing agent such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of oleic acid. This process involves the use of a catalyst, such as a metal oxide, under controlled temperature and pressure conditions. The resulting product is then purified through distillation or crystallization to obtain the desired compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-octadec-2-enedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce shorter-chain dicarboxylic acids.
Reduction: Reduction of the double bond can yield octadecanedioic acid.
Substitution: The carboxylic acid groups can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Esterification can be carried out using alcohols in the presence of acid catalysts, while amidation involves amines and coupling agents like dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Shorter-chain dicarboxylic acids.
Reduction: Octadecanedioic acid.
Substitution: Esters and amides of this compound.
Wissenschaftliche Forschungsanwendungen
(E)-octadec-2-enedioic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of polymers and other complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and as a biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a precursor for various chemical products.
Wirkmechanismus
The mechanism by which (E)-octadec-2-enedioic acid exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, it can be metabolized to produce energy or serve as a precursor for other bioactive molecules. The carboxylic acid groups allow it to participate in various biochemical reactions, while the double bond provides a site for further chemical modifications.
Vergleich Mit ähnlichen Verbindungen
(E)-octadec-2-enedioic acid can be compared with other unsaturated dicarboxylic acids, such as:
Maleic acid: A shorter-chain dicarboxylic acid with a similar double bond configuration.
Fumaric acid: An isomer of maleic acid with a trans configuration.
Adipic acid: A saturated dicarboxylic acid commonly used in the production of nylon.
The uniqueness of this compound lies in its longer carbon chain and the presence of a double bond, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
70445-23-7 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(E)-octadec-2-enedioic acid |
InChI |
InChI=1S/C18H32O4/c19-17(20)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18(21)22/h13,15H,1-12,14,16H2,(H,19,20)(H,21,22)/b15-13+ |
InChI-Schlüssel |
YDPSQMGOAILWPE-FYWRMAATSA-N |
Isomerische SMILES |
C(CCCCCCCC(=O)O)CCCCCC/C=C/C(=O)O |
Kanonische SMILES |
C(CCCCCCCC(=O)O)CCCCCCC=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[(2-Nitrophenyl)sulfanyl]-D-valyl-L-proline](/img/structure/B14468733.png)
![4-[(E)-(4-Bromophenyl)diazenyl]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14468741.png)
![4-{[(3-Nitro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]amino}butanamide](/img/structure/B14468747.png)

![2-[Bis(2-chloroethoxy)phosphoryl]ethyl 2-bromobenzoate](/img/structure/B14468753.png)



